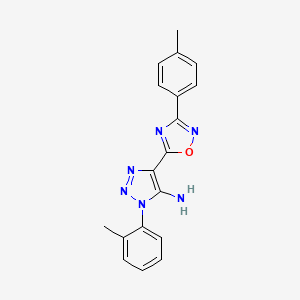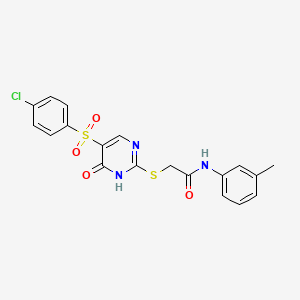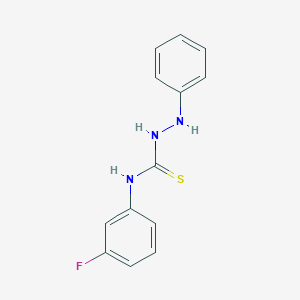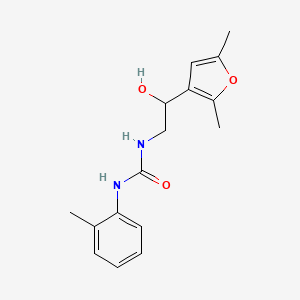![molecular formula C24H20Cl3F3N4O3 B2745613 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-4-piperidinecarboxamide CAS No. 672949-06-3](/img/structure/B2745613.png)
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyridine ring, a piperidine ring, and a carboxamide group. The presence of these groups suggests that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The compound’s structure is likely to be influenced by the electron-withdrawing trifluoromethyl group on the pyridine ring, which could impact the compound’s reactivity .Chemical Reactions Analysis
Trifluoromethylpyridines are often used as intermediates in the synthesis of various agrochemicals and pharmaceuticals . The specific reactions this compound would undergo would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .Scientific Research Applications
Synthetic Methods and Chemical Reactivity
Research on related compounds often focuses on the development of synthetic methods that can be applied to a wide range of similar compounds, including the synthesis of pyrrolidines, piperidines, and other nitrogen-containing heterocycles. For example, the synthesis of pyrrolidinone- and piperidinone-derived enol triflates demonstrates the versatility of nitrogen-containing scaffolds in organic synthesis, highlighting methods that could potentially be applied to the synthesis or modification of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-4-piperidinecarboxamide (Luker, Hiemstra, & Speckamp, 1997).
Biological Activities
Compounds with structural similarities to this compound are often explored for their potential biological activities. For instance, the study of sulfonamides as terminators of cationic cyclizations shows the interest in nitrogen-containing compounds for the development of new molecules with potential pharmacological applications (Haskins & Knight, 2002).
Chemical Interactions and Mechanistic Studies
Understanding the chemical interactions and mechanistic aspects of compounds like this compound is crucial for their application in scientific research. Studies on the molecular interaction of antagonists with receptors, for example, provide insights into how structural modifications affect binding affinity and activity, which could be relevant for the design of new compounds with desired biological properties (Shim et al., 2002).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-2-oxopyridin-1-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl3F3N4O3/c25-16-2-1-14(18(26)11-16)9-17-20(35)5-8-34(23(17)37)32-22(36)13-3-6-33(7-4-13)21-19(27)10-15(12-31-21)24(28,29)30/h1-2,5,8,10-13,35H,3-4,6-7,9H2,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJXMAQLHQXNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN2C=CC(=C(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl3F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-trimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2745532.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)thiophene-2-carboxamide](/img/structure/B2745535.png)
![N-[4-(3-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}-4-methylphenyl)-3-ethylisoxazol-5-yl]acetamide](/img/structure/B2745537.png)

![N-2,1,3-benzothiadiazol-4-yl-2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chlorobenzamide](/img/structure/B2745541.png)







